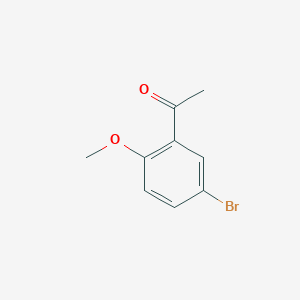
Silane, 2-hexenyltrimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, 2-hexenyltrimethyl- is an organosilicon compound with the molecular formula C9H20Si. It is a member of the silane family, which are silicon analogs of alkanes. This compound is characterized by the presence of a silicon atom bonded to three methyl groups and a 2-hexenyl group. Silanes are known for their versatility and are used in various industrial and scientific applications due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: Silane, 2-hexenyltrimethyl- can be synthesized through hydrosilylation reactions, where an alkene (2-hexene) reacts with a silane (trimethylsilane) in the presence of a catalyst. Common catalysts for this reaction include platinum-based catalysts such as Karstedt’s catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C and pressures from 1 to 10 atmospheres.
Industrial Production Methods: In industrial settings, the production of silane, 2-hexenyltrimethyl- involves large-scale hydrosilylation processes. The reaction is carried out in continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and catalysts is crucial to achieve high yields and minimize by-products. The product is then purified through distillation or chromatography to obtain the desired compound with high purity.
Types of Reactions:
Oxidation: Silane, 2-hexenyltrimethyl- can undergo oxidation reactions to form silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: This compound can act as a reducing agent in various chemical reactions. It can donate hydride ions to reduce other compounds, such as aldehydes and ketones, to their corresponding alcohols.
Substitution: Silane, 2-hexenyltrimethyl- can participate in nucleophilic substitution reactions where the 2-hexenyl group can be replaced by other nucleophiles, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and oxygen under controlled conditions.
Reduction: Catalysts such as platinum or palladium, and reducing agents like lithium aluminum hydride.
Substitution: Halides, amines, and other nucleophiles in the presence of suitable catalysts or under thermal conditions.
Major Products:
Oxidation: Silanols, siloxanes.
Reduction: Alcohols.
Substitution: Various substituted silanes depending on the nucleophile used.
科学研究应用
Silane, 2-hexenyltrimethyl- has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds. It is also employed in hydrosilylation reactions to modify surfaces and create functionalized materials.
Biology: Utilized in the development of biocompatible materials and as a coupling agent to attach biomolecules to surfaces.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices due to its biocompatibility.
Industry: Applied in the production of coatings, adhesives, and sealants. It is also used in the manufacture of silicone-based materials with enhanced properties such as hydrophobicity and thermal stability.
作用机制
The mechanism of action of silane, 2-hexenyltrimethyl- involves its ability to form strong bonds with various substrates through the silicon atom. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile compound for surface modification and functionalization. The 2-hexenyl group provides additional reactivity, allowing for further chemical modifications. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being modified.
相似化合物的比较
Silane, 2-hexenyltrimethyl- can be compared with other similar compounds such as:
Trimethylsilane: Lacks the 2-hexenyl group, making it less reactive in certain applications.
Hexamethyldisilane: Contains two silicon atoms bonded to six methyl groups, offering different reactivity and applications.
Phenyltrimethylsilane: Contains a phenyl group instead of the 2-hexenyl group, providing different chemical properties and reactivity.
Uniqueness: Silane, 2-hexenyltrimethyl- is unique due to the presence of the 2-hexenyl group, which imparts additional reactivity and versatility compared to other silanes. This makes it particularly useful in applications requiring surface modification and functionalization.
属性
IUPAC Name |
hex-2-enyl(trimethyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20Si/c1-5-6-7-8-9-10(2,3)4/h7-8H,5-6,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYOJYXXROOYGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-5,6,7,9,10,14b-hexahydroisoquinolino[2,1-d][1,4]benzodiazepine](/img/structure/B98223.png)

![(8S,9R,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B98227.png)







![N-methyl-N'-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine](/img/structure/B98240.png)

